Biotin sulfoxide

Description

Propriétés

IUPAC Name |

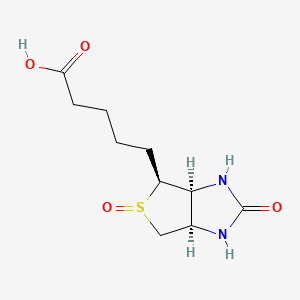

5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSKCIQYNAOBNQ-YBSFLMRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908774 |

Source

|

| Record name | (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3376-83-8, 10406-89-0 |

Source

|

| Record name | Biotin sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Biotin-d-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of Biotin Sulfoxide: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin sulfoxide, a primary metabolite of biotin (Vitamin B7), has emerged from the shadow of its well-known precursor to become a molecule of significant interest in cellular metabolism, oxidative stress response, and bacteriology. Once considered an inactive catabolite, emerging research has illuminated its role as a reducible reservoir of biotin and a substrate for enzymes with broader implications in cellular repair and virulence. This technical guide provides an in-depth exploration of the biological significance of this compound, consolidating current knowledge on its metabolic pathways, enzymatic interactions, and its role in pathophysiological processes. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary tools to investigate this intriguing molecule further.

Introduction

Biotin is an essential water-soluble vitamin that functions as a covalently bound coenzyme for carboxylases involved in key metabolic processes such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The metabolism of biotin leads to the formation of several catabolites, with this compound being a prominent product of the oxidation of the sulfur atom in the thiophane ring of biotin.[1] This oxidation can occur non-enzymatically, for instance, through exposure to ultraviolet light in the presence of oxygen, or enzymatically within the cell.[1]

Initially viewed as a simple degradation product destined for excretion, the biological role of this compound is now understood to be more complex. It is a substrate for the enzyme this compound reductase (BisC), which can salvage biotin by reducing the sulfoxide back to its thioether form.[2] This recycling pathway underscores a potentially crucial mechanism for maintaining biotin homeostasis, particularly under conditions of oxidative stress. Furthermore, the substrate promiscuity of BisC, which also targets other sulfoxides like methionine sulfoxide, links biotin metabolism to broader cellular defense mechanisms against oxidative damage.[3][4] This guide will delve into the multifaceted biological significance of this compound, providing a comprehensive resource for the scientific community.

Metabolic Pathways and Logical Relationships

The metabolism of biotin to this compound and its subsequent reduction is a key pathway in biotin homeostasis. The oxidation of biotin's sulfur atom results in two diastereomers: d-biotin d-sulfoxide and d-biotin l-sulfoxide.[5] The enzymatic reduction of d-biotin d-sulfoxide is catalyzed by this compound reductase (BisC).

Biotin Oxidation and Reduction Cycle

The core pathway involves the oxidation of biotin to this compound, a reaction that can be exacerbated by oxidative stress. This compound can then be reduced back to biotin by BisC, thus salvaging the vitamin.

Interplay with Methionine Metabolism

This compound reductase (BisC) also exhibits activity towards methionine-S-sulfoxide, linking biotin and methionine metabolism.[3][4] This dual specificity suggests a broader role for BisC in cellular repair beyond biotin salvage.

Quantitative Data

The enzymatic reduction of this compound and related substrates has been characterized, providing key quantitative data on enzyme kinetics.

Table 1: Kinetic Parameters of this compound Reductase (BisC)

| Organism | Substrate | Electron Donor | Km (µM) | kcat (s-1) | Ki (mM) | Reference(s) |

| Rhodobacter sphaeroides | d-Biotin d-sulfoxide | NADPH | 714 | 500 | 6.10 | [6] |

| Rhodobacter sphaeroides | d-Biotin d-sulfoxide | NADH | 132 | 47 | - | [6] |

| Rhodobacter sphaeroides | NADPH | - | 65 | - | 0.90 | [6] |

| Rhodobacter sphaeroides | NADH | - | 1250 | - | - | [6] |

| Escherichia coli | Methionine-S-sulfoxide | Benzyl Viologen | 17 | 0.053 | - | [3] |

Biological Significance

Role in Oxidative Stress

The oxidation of biotin to this compound is accelerated under conditions of oxidative stress. The enzymatic reduction of this compound by BisC represents a salvage pathway to regenerate active biotin, thus contributing to the maintenance of metabolic function during oxidative insults.[7] Studies in Salmonella enterica have shown that a knockout mutant of bisC exhibits reduced survival upon exposure to hydrogen peroxide, highlighting the importance of this enzyme in oxidative stress tolerance.[7]

Bacterial Virulence

The ability to repair oxidized molecules is crucial for the survival of pathogenic bacteria within a host, where they are exposed to reactive oxygen species from the immune system. In Salmonella enterica serovar Typhimurium, BisC is essential for full virulence.[7] A ΔbisC mutant showed reduced replication in macrophages and was attenuated in a mouse model of infection.[7] This suggests that the repair of oxidized biotin and methionine by BisC is a key factor in the pathogen's ability to withstand host-derived oxidative stress.[7] The absence of BisC in mammals makes it an attractive target for the development of novel antimicrobial agents.[7]

Substrate Specificity and Relationship with Methionine Sulfoxide Reductases

While named for its activity on this compound, BisC from both Rhodobacter sphaeroides and Escherichia coli can also reduce methionine-S-sulfoxide.[3][8] In E. coli, BisC was identified as a novel methionine sulfoxide reductase that can compensate for the absence of the canonical methionine sulfoxide reductases, MsrA and MsrB, in the assimilation of free methionine-S-sulfoxide.[3][4] Unlike MsrA, however, E. coli BisC is unable to reduce protein-bound methionine sulfoxide residues.[3][4] This substrate specificity suggests a primary role for BisC in the repair of small, oxidized molecules in the cytoplasm.

Experimental Protocols

Spectrophotometric Assay for this compound Reductase (BisC) Activity

This protocol is adapted from the method used for measuring methionine sulfoxide reductase activity, which is also applicable to BisC given its substrate promiscuity.[3]

Principle: The assay measures the reduction of a substrate (e.g., methionine-S-sulfoxide or this compound) by BisC, coupled to the oxidation of a reduced artificial electron donor, such as benzyl viologen. The oxidation of reduced benzyl viologen is monitored spectrophotometrically by the decrease in absorbance at 600 nm.

Reagents:

-

1 M Phosphate Buffer, pH 6.5

-

Benzyl Viologen solution (10 mg/mL in water)

-

Sodium Dithionite solution (freshly prepared, 10 mg/mL in water)

-

Substrate stock solution (e.g., 100 mM Methionine-S-sulfoxide or this compound in water)

-

Purified BisC enzyme

-

Anaerobic cuvettes and spectrophotometer

Procedure:

-

Prepare the reaction mixture in an anaerobic cuvette. For a 1 mL reaction, add:

-

100 µL of 1 M Phosphate Buffer, pH 6.5 (final concentration: 100 mM)

-

35.7 µL of Benzyl Viologen solution (final concentration: 357 µg/mL)

-

An appropriate volume of purified BisC enzyme (e.g., to a final concentration of 9 nM)

-

Add water to bring the volume to ~950 µL.

-

-

Seal the cuvette and make the solution anaerobic by bubbling with nitrogen gas or by using a vacuum/gas exchange system.

-

Add a small amount of freshly prepared sodium dithionite solution to reduce the benzyl viologen until a stable, colored solution is obtained.

-

Place the cuvette in a spectrophotometer set to 37°C and record the baseline absorbance at 600 nm.

-

Initiate the reaction by injecting the substrate stock solution (e.g., 28 µL of 100 mM Met-S-SO for a final concentration of 2.8 mM).

-

Monitor the decrease in absorbance at 600 nm over time. The rate of benzyl viologen oxidation is proportional to the enzyme activity.

Calculation: The amount of oxidized benzyl viologen can be calculated using its molar extinction coefficient. Enzyme activity is typically expressed as µmol of substrate reduced per minute per mg of enzyme.

HPLC Method for the Quantification of Biotin and this compound

This protocol provides a general framework for the analysis of biotin and its metabolites using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection. Specific parameters may need to be optimized based on the available instrumentation and sample matrix.

Sample Preparation (from plasma/serum):

-

To 200 µL of plasma or serum, add an internal standard (e.g., deuterated biotin).

-

Precipitate proteins by adding 600 µL of ice-cold methanol.

-

Vortex vigorously and incubate at -20°C for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

HPLC-UV Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 200-220 nm[9]

-

Injection Volume: 20 µL

LC-MS/MS Conditions (Example):

-

Column: C18 or HILIC column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Optimized for the separation of biotin and its metabolites.

-

Ionization: Electrospray Ionization (ESI) in positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific parent/daughter ion transitions for biotin and this compound.

Experimental Workflow for Biotin Metabolite Analysis

The following diagram illustrates a typical workflow for the analysis of biotin and this compound from biological samples.

Conclusion and Future Directions

This compound is a biologically significant molecule that plays a role in biotin homeostasis, oxidative stress response, and bacterial virulence. The enzyme responsible for its reduction, this compound reductase (BisC), demonstrates a broader substrate specificity that connects the metabolism of biotin to that of other sulfur-containing compounds like methionine. For researchers in drug development, the absence of BisC in mammals makes it a promising target for novel antimicrobial therapies.

Future research should focus on several key areas:

-

Elucidating the regulation of BisC expression: Understanding how the expression of the bisC gene is regulated in response to oxidative stress and nutrient availability will provide deeper insights into its physiological role.

-

Quantifying in vivo concentrations of this compound: Developing sensitive and robust methods to accurately measure the intracellular and extracellular concentrations of this compound under various physiological and pathological conditions will be crucial for establishing its role as a biomarker of oxidative stress.

-

Exploring the full substrate scope of BisC: A comprehensive investigation into the range of sulfoxide-containing molecules that can be reduced by BisC from different organisms could uncover novel metabolic repair pathways.

-

Structural and mechanistic studies of BisC: High-resolution crystal structures of BisC in complex with its substrates will provide a basis for understanding its catalytic mechanism and for the rational design of specific inhibitors.

The continued exploration of the biological significance of this compound promises to yield valuable knowledge with potential applications in medicine and biotechnology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Biotin attenuation of oxidative stress, mitochondrial dysfunction, lipid metabolism alteration and 7β-hydroxycholesterol-induced cell death in 158N murine oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the this compound Reductase BisC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine sulfoxide reduction and assimilation in Escherichia coli: new role for the this compound reductase BisC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound reductase contributes to oxidative stress tolerance and virulence in Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound reductase. Heterologous expression and characterization of a functional molybdopterin guanine dinucleotide-containing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

The Discovery and Biochemical History of Biotin Sulfoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin sulfoxide, a significant metabolite of biotin (Vitamin B7), has a rich history in the annals of biochemistry. Its discovery in the mid-20th century marked a crucial step in understanding the metabolism and degradation of this essential vitamin. This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of this compound, with a focus on the pioneering work of early researchers. It details the experimental protocols that led to its identification, presents quantitative data on its biological activity and the kinetics of its enzymatic reduction, and visualizes the key pathways and experimental workflows. This document serves as a technical resource for researchers in biochemistry, nutrition, and drug development who are interested in the metabolic fate of biotin and the enzymes that govern it.

Introduction

Biotin, a water-soluble B vitamin, is a covalently bound coenzyme essential for a number of carboxylase enzymes involved in critical metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1] The metabolic fate of biotin is of significant interest, and one of the key catabolic pathways involves the oxidation of the sulfur atom in its thiophane ring.[2] This oxidation leads to the formation of this compound, a metabolite whose discovery and characterization in the 1950s provided fundamental insights into biotin metabolism.

This guide will delve into the historical and technical aspects of this compound, from its initial discovery to our current understanding of its biochemical role.

The Discovery of a New Biotin Metabolite

The story of this compound begins with the observation that biotin could be microbially transformed into a new, biologically active substance. In the early 1950s, Lemuel D. Wright and his colleagues at Sharp & Dohme, Inc. were investigating the fermentation of the mold Aspergillus niger. They discovered that when pimelic acid, a precursor in biotin biosynthesis, was added to the culture medium, a new compound with biotin-like activity was produced.[3][4] This "AN factor," as it was initially termed, was found to be a significant product of biotin metabolism in this organism.

Simultaneously, Donald B. Melville at Cornell University was investigating the chemical oxidation of biotin. He successfully synthesized a new derivative by treating biotin with hydrogen peroxide and identified it as this compound.[5][6] The convergence of these two lines of research—the isolation of a natural product and the chemical synthesis of a novel derivative—led to the definitive identification of the "AN factor" as biotin l-sulfoxide.[4]

Stereochemistry: The d- and l-Isomers

A crucial aspect of this compound's biochemistry is its stereochemistry. The oxidation of the sulfur atom in biotin, which is itself chiral, creates a new chiral center at the sulfur atom. This results in the formation of two diastereomers: d-biotin d-sulfoxide and d-biotin l-sulfoxide.

The early researchers meticulously separated and characterized these two isomers, discovering that they possessed distinct biological activities.[7] Generally, the d-sulfoxide exhibits greater biological activity in most microorganisms tested compared to the l-sulfoxide.

Comparative Biological Activity of this compound Stereoisomers

The growth-promoting activity of the d- and l-isomers of this compound was compared to that of d-biotin in various microorganisms. The results highlighted the stereospecificity of the enzymes and transport systems involved in biotin utilization.

| Compound | Saccharomyces cerevisiae (Yeast) | Lactobacillus arabinosus | Neurospora crassa (Mold) |

| d-Biotin | Highly Active | Highly Active | Highly Active |

| d-Biotin d-sulfoxide | Active | Active | Active |

| d-Biotin l-sulfoxide | Significantly less active than d-sulfoxide | Significantly less active than d-sulfoxide | Active |

Table 1: A summary of the relative biological activities of biotin and its sulfoxide stereoisomers in different microorganisms. "Active" indicates the ability to support growth, with relative potencies varying between organisms.[7]

Experimental Protocols

The following sections detail the seminal experimental protocols for the synthesis and isolation of this compound, as pioneered by Melville and Wright.

Chemical Synthesis of this compound (Melville, 1954)

This protocol describes the laboratory synthesis of this compound from biotin via oxidation with hydrogen peroxide.

Materials:

-

d-Biotin

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂)

-

Ethanol

Procedure:

-

Dissolve d-biotin in glacial acetic acid.

-

Add a stoichiometric amount of 30% hydrogen peroxide to the biotin solution.

-

Allow the reaction mixture to stand at room temperature for several hours.

-

Remove the solvent under reduced pressure to yield a crude mixture of this compound isomers.

-

The d- and l-diastereomers can be separated by fractional crystallization from water or ethanol. The l-sulfoxide is less soluble and crystallizes first.

Isolation of Biotin l-Sulfoxide from Aspergillus niger (Wright et al., 1954)

This protocol outlines the isolation of naturally produced biotin l-sulfoxide from a fungal fermentation broth.

Materials:

-

Culture filtrate of Aspergillus niger grown in the presence of pimelic acid.

-

Activated carbon (Norit)

-

Aqueous ammonia

-

Butanol

-

Dowex 50 resin (acid form)

-

Acetone

Procedure:

-

Adsorption: Acidify the Aspergillus niger culture filtrate and adsorb the biotin-active compounds onto activated carbon.

-

Elution: Elute the active compounds from the carbon with aqueous ammonia.

-

Solvent Extraction: Concentrate the eluate and perform a countercurrent distribution between water and butanol to separate biotin from the more water-soluble this compound.

-

Ion-Exchange Chromatography: Pass the aqueous phase containing this compound through a Dowex 50 cation exchange column to remove basic impurities.

-

Crystallization: Concentrate the purified solution and crystallize the biotin l-sulfoxide from aqueous acetone.

The this compound Reductase System

The discovery that this compound could support the growth of microorganisms that require biotin suggested the existence of an enzyme system capable of reducing the sulfoxide back to biotin. This enzyme was later identified as This compound reductase .[4][8]

This compound reductase is a molybdoenzyme that catalyzes the reduction of this compound to biotin, typically using a reduced nicotinamide adenine dinucleotide (NADH or NADPH) as an electron donor.[9] This enzyme is found in a variety of microorganisms and plays a role in salvaging oxidized biotin, thus contributing to the organism's biotin economy and resistance to oxidative stress.[10]

Enzyme Kinetics of this compound Reductase

Kinetic studies have been performed on this compound reductase from various sources. The following table summarizes key kinetic parameters for the enzyme from Rhodobacter sphaeroides.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| d-Biotin d-sulfoxide (with NADPH) | 714 | - | - |

| NADPH | 65 | 500 | 1.86 x 10⁶ |

| d-Biotin d-sulfoxide (with NADH) | 132 | - | - |

| NADH | 394 | 47 | 1.19 x 10⁵ |

Table 2: Kinetic parameters of this compound reductase from Rhodobacter sphaeroides. The data shows a marked preference for NADPH as the electron donor.[9]

Visualizations: Pathways and Workflows

Biotin Catabolism Pathway

The following diagram illustrates the major catabolic pathways of biotin in mammals, including the oxidation of the sulfur atom to form this compound and biotin sulfone.

Caption: Major metabolic pathways of biotin catabolism.

Discovery and Characterization Workflow for this compound

This diagram outlines the logical workflow that led to the discovery and characterization of this compound.

Caption: Logical workflow of this compound discovery.

This compound Reductase Reaction

The following diagram illustrates the enzymatic reaction catalyzed by this compound reductase.

Caption: Enzymatic reduction of this compound to biotin.

Conclusion

The discovery and characterization of this compound represent a classic example of biochemical investigation, combining natural product isolation, chemical synthesis, and detailed biological evaluation. The work of pioneers like Donald B. Melville and Lemuel D. Wright not only elucidated a key step in biotin metabolism but also highlighted the importance of stereochemistry in biological activity. The subsequent identification and characterization of this compound reductase further deepened our understanding of how organisms manage and recycle this vital coenzyme. For today's researchers, this story underscores the intricate metabolic pathways that govern the fate of essential nutrients and provides a historical context for ongoing studies in vitamin metabolism, enzymology, and the development of novel therapeutics targeting these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. benthamscience.com [benthamscience.com]

- 4. scielo.br [scielo.br]

- 5. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 6. [PDF] Conversion of d-Biotin to Biotin Vitamers by Lactobacillus arabinosus | Semantic Scholar [semanticscholar.org]

- 7. journals.asm.org [journals.asm.org]

- 8. rsc.org [rsc.org]

- 9. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Biotin Sulfoxide: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin sulfoxide, a primary metabolite of biotin (Vitamin B7), exists as two key stereoisomers: d-biotin d-sulfoxide and d-biotin l-sulfoxide. While structurally similar to biotin, the oxidation of the sulfur atom in the thiophane ring significantly alters its physicochemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical characteristics, and biological significance of this compound. It includes detailed summaries of its properties in tabular format, outlines experimental protocols for its synthesis and analysis, and presents key biological pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers in biochemistry, drug development, and nutritional science.

Chemical Structure and Stereochemistry

This compound is formed through the oxidation of the sulfur atom in the tetrahydrothiophene ring of biotin.[1] This oxidation introduces a new chiral center at the sulfur atom, leading to the formation of two diastereomers: d-biotin d-sulfoxide and d-biotin l-sulfoxide.[2] The designation of 'd' or 'l' for the sulfoxide refers to the orientation of the oxygen atom relative to the plane of the thiophane ring.

Chemical Formula: C10H16N2O4S[3]

Molecular Weight: 260.31 g/mol [3]

The core structure consists of a ureido ring fused with a tetrahydrothiophene sulfoxide ring, with a valeric acid side chain attached to the tetrahydrothiophene ring.

Physicochemical Properties

The introduction of the sulfoxide group alters the polarity and other physical properties of the biotin molecule. A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C10H16N2O4S | [3] |

| Molecular Weight | 260.31 g/mol | [3] |

| Melting Point | d-biotin l-sulfoxide: 238 °C (with decomposition) | |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO); Slightly soluble in acetonitrile. | [3] |

| pKa | 4.724 | [3] |

| logP | -2.026 | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic peaks for the functional groups present. The most notable difference from the biotin spectrum will be the appearance of a strong absorption band corresponding to the S=O stretching vibration, typically in the range of 1030-1070 cm-1. Other key peaks include those for the N-H stretching of the ureido ring, C=O stretching of the ureido and carboxylic acid groups, and C-H stretching of the aliphatic chain.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for identifying this compound, often observed as an oxidation product of biotin.[6] The molecular ion peak [M+H]+ will be observed at m/z 261.0909. Fragmentation patterns can provide structural information, with common cleavages occurring at the valeric acid side chain and within the bicyclic ring system.[7][8]

Biological Properties and Signaling Pathways

Metabolism of Biotin to this compound

In vivo, biotin is metabolized in the liver via two main pathways. One involves the β-oxidation of the valeric acid side chain. The other pathway is the oxidation of the sulfur atom in the thiophane ring, which leads to the formation of d-biotin d-sulfoxide and d-biotin l-sulfoxide.[9] This oxidation is a detoxification pathway.

This compound Reductase

Certain microorganisms possess an enzyme called this compound reductase, which can reduce d-biotin d-sulfoxide back to d-biotin.[10] This enzyme plays a role in the utilization of this compound as a source of biotin and in conferring tolerance to oxidative stress.[10] The activity of this enzyme is crucial for bacteria that may encounter oxidized forms of biotin in their environment.

Interaction with the Sodium-Dependent Multivitamin Transporter (SMVT)

The sodium-dependent multivitamin transporter (SMVT) is responsible for the intestinal absorption and cellular uptake of biotin. Studies have shown that this compound is not a substrate for SMVT.[9] The oxidation of the sulfur atom likely hinders the recognition and transport of the molecule by SMVT. This has important implications for the bioavailability of biotin from oxidized sources and for the design of biotinylated drugs targeting SMVT.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the controlled oxidation of biotin.[1]

Materials:

-

d-Biotin

-

Hydrogen peroxide (30%)

-

Glacial acetic acid

-

Ethanol

-

Water

Procedure:

-

Dissolve d-biotin in glacial acetic acid.

-

Add a stoichiometric amount of hydrogen peroxide dropwise while stirring at room temperature. The reaction is exothermic and should be controlled.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, precipitate the product by adding ethanol.

-

Filter the precipitate and wash with ethanol.

-

The two diastereomers can be separated by fractional crystallization from water due to their different solubilities.[1]

This compound Reductase Activity Assay

The activity of this compound reductase can be measured spectrophotometrically.[10]

Materials:

-

Purified this compound reductase

-

d-Biotin d-sulfoxide

-

NADPH

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, and the enzyme.

-

Initiate the reaction by adding d-biotin d-sulfoxide.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Calculate the enzyme activity based on the rate of NADPH oxidation.

Analysis of SMVT Transport

The transport of biotin and its analogs via SMVT can be studied using cell-based assays.[11]

Materials:

-

Cell line expressing SMVT (e.g., Caco-2)

-

Radiolabeled biotin (e.g., [3H]-biotin)

-

Unlabeled biotin and this compound

-

Transport buffer (e.g., Hanks' Balanced Salt Solution)

-

Scintillation counter

Procedure:

-

Culture the cells to form a confluent monolayer.

-

Pre-incubate the cells with transport buffer.

-

To measure uptake, add the transport buffer containing [3H]-biotin with or without a competitor (unlabeled biotin or this compound).

-

Incubate for a defined period.

-

Wash the cells with ice-cold buffer to stop the uptake.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Competitive inhibition studies can be performed by measuring the uptake of [3H]-biotin in the presence of increasing concentrations of this compound.

Conclusion

This compound, as a key metabolite of biotin, presents distinct chemical and biological characteristics. Its formation through sulfur oxidation leads to two stereoisomers with altered physicochemical properties and a loss of affinity for the sodium-dependent multivitamin transporter. Understanding the structure, properties, and biological fate of this compound is crucial for research in nutrition, metabolism, and the development of biotin-based therapeutic and diagnostic agents. The experimental protocols and data presented in this guide provide a foundational resource for scientists and professionals working in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Biotinate sulfoxide(1-) | Benchchem [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oxidation of biotin during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas-phase fragmentation study of biotin reagents using electrospray ionization tandem mass spectrometry on a quadrupole orthogonal time-of-flight hybrid instrument - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Imaging Biotin Trafficking In Vivo with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the this compound Reductase BisC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional and Molecular Aspects of Biotin Uptake via SMVT in Human Corneal Epithelial (HCEC) and Retinal Pigment Epithelial (D407) Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Biotin Sulfoxide in Food: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin, or vitamin B7, is an essential water-soluble micronutrient crucial for various metabolic processes. Its stability and chemical integrity within the food matrix are of paramount importance for nutritional value. This technical guide delves into the natural occurrence of biotin sulfoxide, an oxidized form of biotin, in food. While direct quantitative data on this compound levels in various foodstuffs are conspicuously sparse in current scientific literature, this document synthesizes the existing knowledge on its formation, the analytical methodologies for its detection, and the implications for food science and nutritional research. We explore the biochemical pathways of biotin metabolism, the potential for biotin oxidation during food processing and storage, and present detailed experimental considerations for its analysis.

Introduction: Biotin and its Oxidized Counterpart

Biotin serves as a covalently bound coenzyme for five mammalian carboxylases, playing a critical role in fatty acid synthesis, gluconeogenesis, and the catabolism of amino acids.[1] Its chemical structure, featuring a ureido ring fused with a tetrahydrothiophene ring, is susceptible to oxidation at the sulfur atom, leading to the formation of two diastereomers: d-biotin-d-sulfoxide and d-biotin-l-sulfoxide.[2] This oxidation can occur both in vivo as a metabolic process and potentially in situ within food matrices.[1][3] While this compound is a known catabolite of biotin in mammals, its presence in food prior to ingestion is a less explored area.[3] The biological activity of biotin sulfoxides is not fully equivalent to that of biotin, making their presence in food a relevant factor for nutritional assessment.

Biochemical Pathways of Biotin Catabolism

In mammals, biotin is catabolized through two primary pathways. One involves the β-oxidation of the valeric acid side chain, while the other is the oxidation of the sulfur atom in the thiophane ring.[3] The latter pathway results in the formation of d- and l-biotin sulfoxides and, upon further oxidation, biotin sulfone.[1]

Below is a diagram illustrating the metabolic fate of biotin, including the formation of this compound.

Natural Occurrence and Formation in Food: An Evidence Gap

A comprehensive review of the scientific literature reveals a significant lack of quantitative data on the natural occurrence of this compound in a wide range of food products. Most studies on biotin content in food focus on the quantification of total biotin, often employing analytical methods that may not differentiate between biotin and its oxidized forms, or even worse, may induce oxidation during sample preparation.[4]

Potential for Formation During Food Processing and Storage

While biotin is generally considered to be relatively stable during most food processing and storage conditions, particularly in comparison to vitamins like A, C, and B1, the potential for its oxidation to this compound exists.[5][6] Factors that could theoretically contribute to this conversion include:

-

Exposure to Oxidizing Agents: The presence of oxidizing agents in the food matrix could lead to the oxidation of the sulfur atom in the biotin molecule.

-

UV Light: Biotin in solution can be degraded by exposure to UV light, which could involve oxidation to the sulfoxide.[7][8]

-

Thermal Processing: Although generally stable to heat, prolonged or harsh thermal processing in the presence of oxygen could potentially promote oxidation. However, studies on extrusion and other heat treatments suggest biotin has good stability.[6]

-

Enzymatic Activity: Endogenous enzymes within food matrices could potentially catalyze the oxidation of biotin, although this is speculative and not well-documented in food science literature.

It is crucial to note that harsh analytical procedures, such as strong acid hydrolysis at high temperatures, which are sometimes used to liberate protein-bound biotin, have been shown to cause partial oxidation of biotin to this compound.[4] This highlights the analytical challenge of distinguishing between naturally occurring this compound and that formed as an artifact of the analytical method.

Analytical Methodologies for this compound Determination

The accurate quantification of this compound in complex food matrices requires sophisticated analytical techniques capable of separating it from biotin and other vitamers.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most promising technique for the separation and quantification of biotin and its metabolites.[9]

-

Chromatographic Separation: Reversed-phase HPLC with a C18 column is commonly employed. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile), is optimized to achieve baseline separation of biotin, this compound, and other related compounds.

-

Detection:

-

UV Detection: Biotin and its analogs have weak UV absorbance, making this method suitable primarily for high-concentration samples like vitamin premixes.[7]

-

Fluorescence Detection: Pre- or post-column derivatization with fluorescent labels can significantly enhance sensitivity.

-

Mass Spectrometry (MS) Detection: HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers the highest sensitivity and specificity for the quantification of biotin and its metabolites in complex food matrices.[9]

-

Experimental Protocol Considerations for this compound Analysis

References

- 1. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biotin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of the biotin content of select foods using accurate and sensitive HPLC/avidin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability of nutrients in complex liquid and powder food matrices: learnings from shelf-life studies in foods for special medical purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability of vitamins during extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Biotin Sulfoxide: An Endogenous Metabolite of Biotin - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin, or vitamin B7, is a crucial water-soluble vitamin that acts as a cofactor for five essential carboxylase enzymes in mammals, playing a vital role in the metabolism of fatty acids, glucose, and amino acids. While the metabolic functions of biotin are well-documented, the biotransformation and catabolism of biotin itself are less commonly detailed. A primary catabolic pathway for biotin involves the oxidation of the sulfur atom within its thiophane ring, leading to the formation of biotin sulfoxide. This technical guide provides an in-depth exploration of this compound as an endogenous metabolite of biotin, consolidating current knowledge on its metabolic pathways, quantitative levels in biological fluids, and the analytical methodologies for its detection and quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged in studies involving biotin metabolism and its potential implications in health and disease.

Introduction to Biotin Metabolism

Biotin is an essential micronutrient that mammals cannot synthesize and must therefore obtain from dietary sources and gut microbiota. Its primary role is as a covalently bound prosthetic group for carboxylase enzymes, a process known as biotinylation. These enzymes are critical for various metabolic processes:

-

Acetyl-CoA carboxylases (ACC1 and ACC2): Involved in the initial step of fatty acid synthesis and the regulation of fatty acid oxidation.

-

Pyruvate carboxylase (PC): A key enzyme in gluconeogenesis.

-

Propionyl-CoA carboxylase (PCC): Essential for the metabolism of several amino acids and odd-chain fatty acids.

-

Methylcrotonyl-CoA carboxylase (MCC): Involved in the catabolism of the amino acid leucine.

Beyond its role as a coenzyme, biotin is also implicated in gene regulation through the biotinylation of histones. The catabolism of biotin is a crucial aspect of its homeostasis and occurs primarily through two pathways: the β-oxidation of its valeric acid side chain and the oxidation of the sulfur atom in its heterocyclic ring.[1][2]

The Formation of this compound

This compound is a major catabolite of biotin, formed by the oxidation of the sulfur atom in the thiophane ring of the biotin molecule.[1][2] This oxidation can result in two diastereomers: d-biotin-d-sulfoxide and d-biotin-l-sulfoxide, due to the creation of a new chiral center at the sulfur atom.

The sulfur oxidation of biotin is an NADPH-dependent process that occurs in the smooth endoplasmic reticulum, strongly suggesting the involvement of the cytochrome P450 monooxygenase system.[2][3][4] While the specific cytochrome P450 isozymes responsible for biotin sulfoxidation in mammals have not been definitively identified, studies on other sulfur-containing compounds implicate enzymes such as CYP3A4, CYP1A2, CYP2A6, and CYP2D6 in sulfoxidation reactions.[3]

It is important to note that while a this compound reductase, an enzyme that can reduce this compound back to biotin, has been identified and characterized in microorganisms like Escherichia coli and Salmonella enterica, there is currently no conclusive evidence for the existence of a homologous enzyme in mammals.[5][6][7] This suggests that in mammals, the formation of this compound may be a terminal step in this catabolic pathway.

Metabolic Pathway of Biotin Catabolism

The catabolism of biotin involves multiple steps, including both side-chain degradation and ring oxidation. The following diagram illustrates the major pathways.

Quantitative Data of this compound

The concentration of this compound in biological fluids is an indicator of biotin turnover. Quantitative analysis has been performed on both plasma and urine samples.

| Analyte | Biological Matrix | Condition | Concentration Range (pmol/L) | Reference(s) |

| This compound | Serum | Healthy Adults (Fasting) | 0 - 126 | [8] |

| This compound | Serum | Acute Biotin Supplementation (1200 µg) | Mean increase of ~50-fold | [9] |

| This compound | Serum | Chronic Biotin Supplementation (1200 µ g/day for 14 days) | Further increase from acute levels | [9] |

| Analyte | Biological Matrix | Condition | Excretion Range (nmol/24h) | Reference(s) |

| Biotin Sulfoxides | Urine | Healthy Adults | 6 - 15 | [8] |

| This compound | Urine | Healthy Adults | 5 - 19 | [8] |

Experimental Protocols

The accurate quantification of this compound requires sensitive and specific analytical methods to differentiate it from biotin and other catabolites.

High-Performance Liquid Chromatography/Avidin-Binding Assay (HPLC/Avidin-Binding)

This method combines the separation power of HPLC with the high specificity of the biotin-avidin interaction.

Principle: Biotin and its metabolites are separated by reverse-phase HPLC. The collected fractions are then subjected to a competitive binding assay with avidin. The amount of biotin or metabolite in each fraction is inversely proportional to the amount of a labeled avidin conjugate that can bind to a biotin-coated plate.

Detailed Methodology:

-

Sample Preparation (Urine):

-

Centrifuge urine samples to remove particulate matter.

-

Filter the supernatant through a 0.45 µm filter.

-

An internal standard (e.g., radiolabeled biotin) can be added to monitor recovery.

-

-

HPLC Separation:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will depend on the specific column and system used and should be optimized to achieve separation of biotin, this compound, bisnorbiotin, and other metabolites.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: While UV detection can be used, fractions are typically collected at predetermined retention times for subsequent avidin-binding assay. Retention times for each analyte should be established using analytical standards.[10]

-

-

Avidin-Binding Assay: [10][11]

-

Plate Coating: Coat microtiter plate wells with a biotin-protein conjugate (e.g., biotinylated BSA).

-

Competition: In a separate plate, incubate the collected HPLC fractions (or standards) with a known amount of avidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

Binding: Transfer the mixture from the competition plate to the biotin-coated plate. Any avidin-HRP not bound to biotin or its metabolites in the sample will bind to the immobilized biotin on the plate.

-

Washing: Wash the plate to remove unbound avidin-HRP.

-

Detection: Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric signal using a plate reader.

-

Quantification: Construct a standard curve using known concentrations of this compound and other metabolites. The concentration in the samples is determined by comparing their signal to the standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct quantification of this compound.

Principle: this compound is separated from other components of the biological matrix by liquid chromatography and is then ionized and fragmented in a mass spectrometer. Specific fragment ions (transitions) are monitored for quantification.

Detailed Methodology:

-

Sample Preparation (Plasma/Serum): [12][13]

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol, often containing an internal standard) to the plasma or serum sample in a 3:1 or 4:1 ratio to precipitate proteins.

-

Internal Standard: Use a stable isotope-labeled this compound as an internal standard for accurate quantification. If not available, stable isotope-labeled biotin can be used, but with careful validation.

-

Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: A UHPLC or HPLC system.

-

Column: A C18 or other suitable reversed-phase column.

-

Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard. For example:

-

This compound (Precursor Ion): m/z 261.1

-

This compound (Product Ions): Specific product ions would need to be determined by direct infusion of a this compound standard.

-

-

Quantification: Create a calibration curve by analyzing standards of known this compound concentrations and plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Synthesis of this compound Standards

The availability of pure analytical standards is critical for the development and validation of quantitative assays. This compound can be synthesized by the controlled oxidation of biotin.[14]

Protocol Outline:

-

Dissolution: Dissolve d-biotin in a suitable solvent, such as glacial acetic acid.

-

Oxidation: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the biotin solution. The stoichiometry should be carefully controlled to favor the formation of the sulfoxide over the sulfone.

-

Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., several hours).

-

Purification: The resulting mixture of d-biotin-d-sulfoxide and d-biotin-l-sulfoxide can be separated from unreacted biotin and biotin sulfone using chromatographic techniques such as column chromatography or preparative HPLC.

Conclusion and Future Directions

This compound is a significant endogenous metabolite of biotin in mammals, formed via cytochrome P450-mediated oxidation. Its quantification in biological fluids provides insights into biotin metabolism and turnover. While robust analytical methods exist for its measurement, further research is needed to:

-

Identify the specific mammalian cytochrome P450 isozymes responsible for biotin sulfoxidation.

-

Investigate the potential for enzymatic reduction of this compound in mammalian systems, although currently unlikely.

-

Establish more precise reference ranges for this compound in various populations and disease states.

-

Elucidate the full toxicological and pharmacological profile of this compound.

This technical guide provides a foundational understanding of this compound and serves as a resource for researchers to further explore the intricacies of biotin metabolism and its implications for human health.

References

- 1. This compound | C10H16N2O4S | CID 83833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Biotin Binding Assay Protocol | Rockland [rockland.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

The Enzymatic Conversion of Biotin to Biotin Sulfoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, or vitamin B7, is an essential water-soluble vitamin that serves as a vital cofactor for five mammalian carboxylase enzymes. These enzymes play critical roles in key metabolic pathways, including gluconeogenesis, fatty acid synthesis, and the catabolism of branched-chain amino acids. Beyond its coenzymatic function, biotin is also involved in the regulation of gene expression. The catabolism of biotin primarily proceeds through two pathways: β-oxidation of its valeric acid side chain and the oxidation of the sulfur atom within its thiophene ring. This latter pathway leads to the formation of biotin sulfoxide and, subsequently, biotin sulfone.

This technical guide provides a comprehensive overview of the enzymatic conversion of biotin to this compound, with a focus on the enzymes implicated in this process, experimental protocols for its study, and the regulatory mechanisms that may govern this metabolic step.

Core Concepts: The Enzymology of Biotin Sulfoxidation

The conversion of biotin to this compound is a sulfoxidation reaction. In mammals, this type of reaction is predominantly catalyzed by two superfamilies of enzymes: the Flavin-containing monooxygenases (FMOs) and the Cytochrome P450s (CYPs).[1][2] While direct enzymatic studies on biotin sulfoxidation are limited, the extensive research on the sulfoxidation of other thioether-containing compounds provides a strong basis for understanding this process.

Flavin-Containing Monooxygenases (FMOs)

FMOs are a family of NADPH-dependent enzymes located in the endoplasmic reticulum that specialize in the oxygenation of soft nucleophiles, such as sulfur and nitrogen atoms.[2] In humans, there are five functional FMO genes, with FMO1 and FMO3 being the most significant for drug metabolism.[3] FMO3 is the primary form in the adult human liver, while FMO1 is more prominent in the kidney and fetal liver.[4][5]

Cytochrome P450 (CYP) Enzymes

The CYP superfamily comprises a large group of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics and endogenous compounds.[1] Like FMOs, CYPs are primarily located in the endoplasmic reticulum. Several CYP isoforms, particularly from the CYP1, CYP2, and CYP3 families, are known to catalyze sulfoxidation reactions.[1] Studies on various thioether compounds have implicated isoforms such as CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4 in their sulfoxidation.[1]

Quantitative Data on Enzymatic Sulfoxidation

Table 1: Kinetic Parameters of Human Flavin-Containing Monooxygenase (FMO) Isoforms for Thioether Sulfoxidation

| Enzyme Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| FMO1 | Methyl p-tolyl sulfide | 18 | Not Reported | [6] |

| FMO3 | Methyl p-tolyl sulfide | 270 | Not Reported | [6] |

| FMO3 | Cimetidine | 4000 | Not Reported | [7] |

| FMO5 | Cimetidine | >10000 | Not Reported | [7] |

Table 2: Kinetic Parameters of Human Cytochrome P450 (CYP) Isoforms for Thioether Sulfoxidation

| Enzyme Isoform | Substrate | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |

| CYP2C9 | Diclofenac | 4.3 - 10 | 5.9 - 14.8 | [8] |

| CYP2C9 | (S)-Warfarin | 1.3 - 5.1 | 0.4 - 1.1 | [8] |

| CYP3A4 | Nifedipine | 19.3 | 19.9 | [9] |

| CYP3A4 | Midazolam | 2.8 | 15.0 | [9] |

| CYP3A4 | Testosterone | 52.1 | 19.5 | [9] |

Note: The provided kinetic parameters are for the specified thioether substrates and not directly for biotin. These values should be considered as estimations of the potential catalytic activity of these enzymes towards biotin.

Signaling Pathways and Regulation

The expression and activity of FMO and CYP enzymes are subject to complex regulatory networks, which can be influenced by genetic polymorphisms, developmental stage, and exposure to various endogenous and exogenous compounds.[10][11][12] Understanding these regulatory pathways is crucial for predicting how the conversion of biotin to this compound might be modulated.

Transcriptional Regulation of FMO and CYP Genes

The transcription of FMO and CYP genes is controlled by a host of transcription factors, including nuclear receptors that sense the presence of xenobiotics and endogenous molecules.

As depicted in Figure 1, the expression of FMO3 is influenced by constitutive transcription factors like NFY, USF1, and YY1, and can be inhibited by the estrogen receptor alpha (ERα) in the presence of 17β-estradiol.[13][14][15] In contrast, the expression of CYP genes, such as CYP3A4, is inducible by a wide range of xenobiotics through the activation of nuclear receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[11][12][16] Hepatocyte Nuclear Factor 4-alpha (HNF4α) acts as a central regulator, integrating drug metabolism with other metabolic pathways.[16]

Experimental Workflows and Protocols

The study of the enzymatic conversion of biotin to this compound involves three key stages: the in vitro enzymatic assay, sample preparation, and analytical quantification.

Detailed Experimental Protocols

This protocol provides a general framework for assessing the conversion of biotin to this compound using human liver microsomes, which contain a mixture of FMO and CYP enzymes.

Materials:

-

Human Liver Microsomes (HLM)

-

d-Biotin

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN), ice-cold

-

Methanol (MeOH), ice-cold

-

Internal standard (e.g., deuterated this compound)

Procedure:

-

Prepare a master mix: In a microcentrifuge tube on ice, prepare a master mix containing the phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

Pre-incubation: Add the HLM to the master mix and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction: Start the reaction by adding d-biotin to the pre-incubated mixture. The final concentration of biotin should be varied to determine kinetic parameters.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear product formation.

-

Terminate the reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile or methanol containing the internal standard.

-

Protein precipitation: Vortex the mixture vigorously and incubate at -20°C for at least 20 minutes to precipitate the proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Sample collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

This protocol outlines a method for the separation and quantification of biotin and this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B over a suitable time to achieve separation.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

MS/MS Detection: Monitor the specific precursor-to-product ion transitions for biotin and this compound in multiple reaction monitoring (MRM) mode.

Procedure:

-

Sample Injection: Inject the prepared supernatant from Protocol 1 onto the LC-MS/MS system.

-

Chromatographic Separation: Separate biotin and this compound using the specified gradient conditions.

-

Mass Spectrometric Detection: Detect the analytes and the internal standard using their specific MRM transitions.

-

Quantification: Generate a standard curve using known concentrations of biotin and this compound. Quantify the amount of this compound formed in the enzymatic reaction by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Conclusion

The enzymatic conversion of biotin to this compound is a key step in the catabolism of this essential vitamin. While the specific mammalian enzymes responsible for this reaction and their detailed kinetics are yet to be fully elucidated, evidence strongly points towards the involvement of FMO and CYP enzyme families. This guide provides a foundational understanding of the potential enzymatic players, their regulation, and detailed protocols for the in vitro study of this conversion. Further research is warranted to identify the specific isoforms involved and to characterize their kinetic parameters with biotin as a substrate. Such studies will provide a more complete picture of biotin metabolism and its implications for human health and disease.

References

- 1. In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Flavin-Containing Monooxygenases Are Conserved Regulators of Stress Resistance and Metabolism [frontiersin.org]

- 4. Cytochrome P450 and flavin-containing monooxygenase families: age-dependent differences in expression and functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labcorp.com [labcorp.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Flavin-containing Monooxygenases 1, 3, and 5 in Human Liver Microsomes by UPLC-MRM-Based Targeted Quantitative Proteomics and Its Application to the Study of Ontogeny - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme Source Effects on CYP2C9 Kinetics and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic characteristics of CYP3A5 and CYP3A4: a comparison of in vitro kinetic and drug-drug interaction patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transcriptional activation of cytochrome P450 genes by different classes of chemical inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gene regulation of cytochrome P450--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of cytochrome P450 (CYP) genes by nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms regulating human FMO3 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of flavin-containing mono-oxygenase (Fmo3) gene expression by steroids in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Transcriptional regulation of cytochrome p450 genes by the nuclear receptor hepatocyte nuclear factor 4-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biotin Sulfoxide Formation Under Oxidative Stress Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of biotin sulfoxide, a direct consequence of oxidative stress on the essential vitamin biotin. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can compromise the structural integrity and function of vital biomolecules, including biotin. Understanding the mechanisms of biotin oxidation, its biological consequences, and the methods for its quantification is critical for research in cellular metabolism, drug development, and the study of diseases associated with oxidative stress.

Introduction to Biotin and Oxidative Stress

Biotin, also known as vitamin B7, is a water-soluble vitamin that serves as an essential coenzyme for five carboxylase enzymes in mammals.[1] These enzymes are critical for various metabolic processes, including fatty acid synthesis, gluconeogenesis, and the catabolism of branched-chain amino acids.[1][2] The unique chemical structure of biotin, featuring a sulfur-containing tetrahydrothiophene ring, makes it susceptible to oxidation by ROS.[3]

Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive products through antioxidant defenses.[4] Common ROS include hydrogen peroxide (H₂O₂), superoxide radicals (O₂⁻), and hydroxyl radicals (•OH). When cellular antioxidant capacities are overwhelmed, ROS can inflict damage on proteins, lipids, and nucleic acids, contributing to the pathogenesis of numerous diseases. The sulfur atom in biotin's thiophane ring is a prime target for oxidation, leading to the formation of this compound.[3][5]

The Chemical Transformation: Biotin to this compound

Under oxidative conditions, the thioether group of biotin is oxidized to a sulfoxide. This reaction can be initiated by various oxidants, with hydrogen peroxide being a common and physiologically relevant example.[5] The oxidation of the sulfur atom introduces a new chiral center, resulting in two diastereomers of this compound: d-biotin-d-sulfoxide and d-biotin-l-sulfoxide.[5]

The formation of this compound from biotin is a direct chemical consequence of the presence of oxidizing agents. For instance, studies have shown that biotin is sensitive to oxidation, with a notable percentage degrading in the presence of hydrogen peroxide.[6]

Biological Implications of this compound Formation

The conversion of biotin to this compound has significant biological consequences. While this compound can still bind to avidin, its capacity to function as a coenzyme for carboxylases is compromised.[6] This can disrupt the metabolic pathways that depend on these enzymes.

To counteract the detrimental effects of biotin oxidation, cells have evolved enzymatic repair mechanisms. This compound reductase, an enzyme found in various organisms including bacteria, can reduce this compound back to its functional biotin form.[7] In Salmonella enterica serovar Typhimurium, the this compound reductase BisC has been shown to be crucial for tolerance to oxidative stress and for the bacterium's virulence, highlighting the importance of repairing oxidized biotin.[7]

Quantitative Analysis of this compound Formation

Quantifying the conversion of biotin to this compound is essential for assessing the impact of oxidative stress on biotin metabolism. The following table summarizes quantitative data on biotin oxidation under specific experimental conditions.

| Oxidizing Agent | Concentration | Exposure Time | % Biotin Degraded | Reference |

| Hydrogen Peroxide (H₂O₂) | 0.3% | 1 hour | 34% | [6] |

Experimental Protocols

Induction of Oxidative Stress in Cell Culture

This protocol describes a general method for inducing oxidative stress in a cell culture model using hydrogen peroxide.

Materials:

-

Cell line of choice (e.g., HEK293, HUVEC)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Hydrogen peroxide (H₂O₂) solution (30% stock)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

Induction of Oxidative Stress:

-

Prepare fresh dilutions of H₂O₂ in serum-free medium. A dose-response experiment is recommended to determine the optimal H₂O₂ concentration for the specific cell line, typically ranging from 50 µM to 1 mM.

-

Remove the culture medium and gently wash the cells with PBS.

-

Add the H₂O₂-containing medium to the cells.

-

Incubate for a specific duration (e.g., 1 to 6 hours).

-

-

Cell Lysis and Sample Preparation: Following incubation, wash the cells with PBS and proceed with cell lysis for subsequent analysis.

Quantification of Biotin and this compound by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of biotin and this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Cell Lysate: After inducing oxidative stress, lyse the cells using a suitable lysis buffer.

-

Protein Precipitation: To remove proteins that can interfere with the analysis, add a cold organic solvent (e.g., acetonitrile or methanol) to the cell lysate. Vortex and centrifuge to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing biotin and this compound.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is commonly employed.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode can be used. Negative ion mode may offer better sensitivity for biotin.[8]

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for biotin and this compound.

-

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Biotin | 243.1 (negative ion mode) | 225.1 | 199.1 |

| This compound | 259.1 (negative ion mode) | 241.1 | 215.1 |

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions. It is crucial to optimize these parameters on the specific mass spectrometer being used.

Signaling Pathways and Logical Relationships

Oxidative Stress Response and this compound Reduction

The cellular response to oxidative stress involves the activation of specific signaling pathways that lead to the transcription of antioxidant and repair enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heat Shock Factor 1 (HSF1) pathways are key regulators of this response.

Nrf2 Pathway: Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, inducing the expression of a battery of antioxidant enzymes.[9][10]

HSF1 Pathway: Oxidative stress can also activate HSF1, which then trimerizes and moves to the nucleus to bind to Heat Shock Elements (HSEs) in the promoters of heat shock proteins and other stress-responsive genes.[11][12] Studies have shown that the expression of Bis (also known as BAG3), which can be induced by oxidative stress, is regulated by HSF1.[11][12] While not a direct this compound reductase, the induction of such protective proteins is part of the broader cellular defense against oxidative damage.

Caption: Oxidative stress-induced signaling pathways leading to antioxidant responses.

Experimental Workflow

The following diagram illustrates the logical flow of an experiment designed to investigate the formation of this compound under oxidative stress.

Caption: Experimental workflow for quantifying this compound formation.

Conclusion

The formation of this compound is a direct and quantifiable consequence of oxidative stress. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to investigate this phenomenon. By understanding the interplay between oxidative stress, biotin metabolism, and cellular defense mechanisms, new avenues for therapeutic intervention in diseases characterized by oxidative damage can be explored. The detailed methodologies and signaling pathway diagrams presented herein serve as a valuable resource for designing and executing experiments in this critical area of research.

References

- 1. Enzymic reduction of d-biotin d-sulfoxide to d-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Serum concentrations of bisnorbiotin and this compound increase during both acute and chronic biotin supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. imrpress.com [imrpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound reductase contributes to oxidative stress tolerance and virulence in Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.labrulez.com [lcms.labrulez.com]

- 9. The NRF2-Dependent Transcriptional Regulation of Antioxidant Defense Pathways: Relevance for Cell Type-Specific Vulnerability to Neurodegeneration and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bis is Induced by Oxidative Stress via Activation of HSF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bis is Induced by Oxidative Stress via Activation of HSF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Diastereomers of Biotin Sulfoxide: A Technical Guide to Their Biological Activity and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, also known as vitamin H or B7, is a crucial water-soluble vitamin that acts as a cofactor for several carboxylase enzymes essential for fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The sulfur atom within biotin's thiophane ring is susceptible to oxidation, leading to the formation of two diastereomeric sulfoxides: d-biotin d-sulfoxide and d-biotin l-sulfoxide. These diastereomers arise from the new chiral center created at the sulfur atom. While structurally similar, these two forms exhibit distinct biological activities, impacting their efficacy as a vitamin source and their role in various biological processes. This technical guide provides an in-depth analysis of the biological activities of biotin sulfoxide diastereomers, detailed experimental protocols for their evaluation, and a comprehensive overview of the relevant metabolic pathways.

Biological Activity of this compound Diastereomers

The biological activity of the d- and l-diastereomers of this compound differs significantly, primarily in their ability to substitute for biotin in supporting the growth of various organisms.

Microbiological Assays

Microbiological assays are fundamental in determining the vitamin activity of biotin analogs. Studies utilizing microorganisms that require biotin for growth have revealed the differential activity of the sulfoxide diastereomers.

Key Findings:

-

d-Biotin d-sulfoxide: This diastereomer generally exhibits biotin-like activity in many microorganisms, such as Saccharomyces cerevisiae (yeast) and Lactobacillus arabinosus. For Saccharomyces cerevisiae, d-biotin d-sulfoxide shows growth-promoting activity comparable to d-biotin on a molar basis. However, its activity is significantly lower for Lactobacillus casei.

-